molecular formula C8H9F3N2 B14187417 [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine CAS No. 922511-01-1

[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14187417
CAS No.: 922511-01-1
M. Wt: 190.17 g/mol
InChI Key: AVNBJNMHLPSZIT-UHFFFAOYSA-N
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Description

[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine: is an organic compound with the molecular formula C8H9F3N2 It is a hydrazine derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into target compounds .

Biology and Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

  • [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine
  • [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
  • [5-(Trifluoromethyl)phenyl]hydrazine

Comparison: Compared to other similar compounds, [5-Methyl-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which can be advantageous in various applications .

Properties

CAS No.

922511-01-1

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[5-methyl-2-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3

InChI Key

AVNBJNMHLPSZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)NN

Origin of Product

United States

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